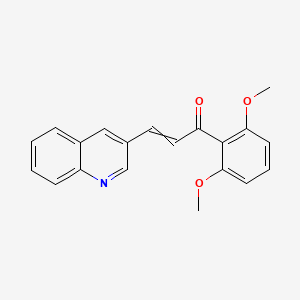
7,8-Dimethyl-2-propyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It belongs to the class of quinolinol derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by its unique structure, which includes a quinoline ring substituted with dimethyl and propyl groups.
Preparation Methods
The synthesis of 7,8-Dimethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate alkylating agents under controlled conditions . For instance, the reaction of 4-hydroxyquinoline with dimethyl sulfate and propyl bromide in the presence of a base such as potassium carbonate can yield the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
7,8-Dimethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Scientific Research Applications
7,8-Dimethyl-2-propyl-4-quinolinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, this compound can interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of organism being studied .
Comparison with Similar Compounds
7,8-Dimethyl-2-propyl-4-quinolinol can be compared with other similar compounds, such as:
4-Hydroxyquinoline: A parent compound with a simpler structure, known for its antimicrobial properties.
2,4-Dihydroxyquinoline: Another derivative with additional hydroxyl groups, exhibiting different biological activities.
Quinoline: The basic structure from which many derivatives, including this compound, are synthesized.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
1070880-05-5 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
7,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)12-7-6-9(2)10(3)14(12)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
AAQVDNPROPYIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
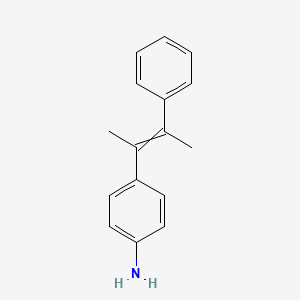
methanone](/img/structure/B15172163.png)
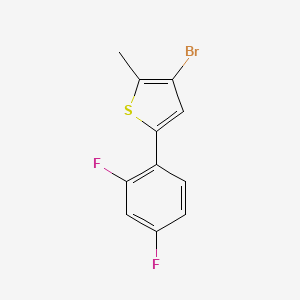
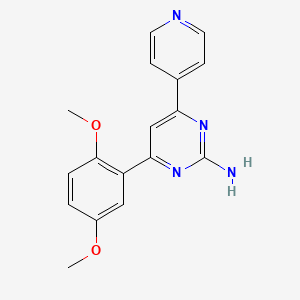
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
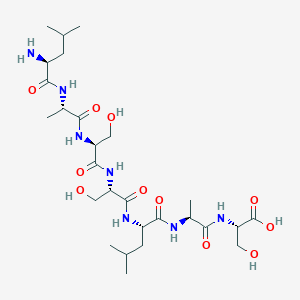

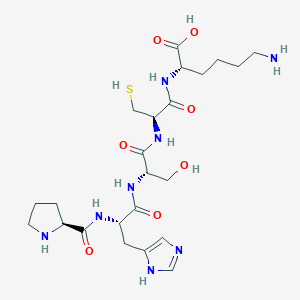
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
